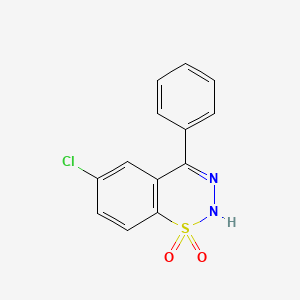![molecular formula C22H26N2O6 B12006030 (3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid CAS No. 35107-12-1](/img/structure/B12006030.png)
(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is a synthetic organic compound with the molecular formula C22H26N2O6. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the amino groups of a hexanoic acid backbone. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of hexanoic acid are protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl groups can be achieved using hydrogenation or other reducing agents like palladium on carbon (Pd/C) to yield the free amine.
Substitution: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
Chemistry
(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its protected amino groups allow for selective deprotection and functionalization, enabling the synthesis of bioactive peptides.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of (3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid depends on its role as a protected amino acid derivative. In peptide synthesis, the benzyloxycarbonyl groups protect the amino groups from unwanted reactions, allowing for selective coupling reactions. Upon deprotection, the free amine groups can participate in various biochemical interactions, including binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-6-aminohexanoic acid: Similar in structure but with only one benzyloxycarbonyl group.
N-Benzyloxycarbonyl-lysine: Another protected amino acid with a similar protecting group.
N-Benzyloxycarbonyl-ornithine: Similar structure with a different amino acid backbone.
Uniqueness
(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is unique due to the presence of two benzyloxycarbonyl groups, which provide enhanced protection for the amino groups during synthesis. This allows for more complex and selective synthetic routes compared to compounds with a single protecting group.
Properties
CAS No. |
35107-12-1 |
|---|---|
Molecular Formula |
C22H26N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(3S)-3,6-bis(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C22H26N2O6/c25-20(26)14-19(24-22(28)30-16-18-10-5-2-6-11-18)12-7-13-23-21(27)29-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
InChI Key |
LHJJHUUMPVVEBX-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)


![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)

![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006018.png)
![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)
